molecular formula C22H14 B11943125 1,2-Bis(phenylethynyl)benzene CAS No. 13203-60-6

1,2-Bis(phenylethynyl)benzene

Cat. No.: B11943125
CAS No.: 13203-60-6
M. Wt: 278.3 g/mol
InChI Key: XOJSMLDMLXWRMT-UHFFFAOYSA-N
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Description

1,2-Bis(phenylethynyl)benzene is an organic compound with the molecular formula C22H14. It is a derivative of benzene, where two phenylethynyl groups are attached to the 1 and 2 positions of the benzene ring. This compound is known for its unique electronic properties and has been studied for various applications in materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(phenylethynyl)benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1,2-dibromobenzene reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or piperidine under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(phenylethynyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to partially or fully hydrogenated products.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce partially or fully hydrogenated derivatives.

Scientific Research Applications

1,2-Bis(phenylethynyl)benzene has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Bis(phenylethynyl)benzene primarily involves its electronic properties. The compound exhibits strong π-electron conjugation, which influences its reactivity and interactions with other molecules. In materials science, its ability to participate in π-π stacking interactions is crucial for its function in organic semiconductors and optoelectronic devices .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(phenylethynyl)benzene: Similar in structure but with phenylethynyl groups at the 1 and 4 positions.

    Diphenylacetylene: A simpler compound with two phenyl groups attached to a central triple bond.

    1,2-Diphenylethyne: Another related compound with phenyl groups attached to a central ethyne unit.

Uniqueness

1,2-Bis(phenylethynyl)benzene is unique due to its specific substitution pattern, which provides distinct electronic properties and reactivity compared to its analogs. Its ability to form extended π-conjugated systems makes it valuable for applications in advanced materials and organic electronics.

Properties

CAS No.

13203-60-6

Molecular Formula

C22H14

Molecular Weight

278.3 g/mol

IUPAC Name

1,2-bis(2-phenylethynyl)benzene

InChI

InChI=1S/C22H14/c1-3-9-19(10-4-1)15-17-21-13-7-8-14-22(21)18-16-20-11-5-2-6-12-20/h1-14H

InChI Key

XOJSMLDMLXWRMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2C#CC3=CC=CC=C3

Origin of Product

United States

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